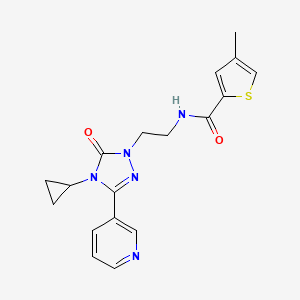
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological properties:
- Molecular Formula : C24H26N6O3
- Molecular Weight : 446.5 g/mol
- Key Structural Features :
- Cyclopropyl group
- Pyridine moiety
- 1,2,4-triazole ring
- Thiophene carboxamide
Biological Activities
The compound exhibits a range of biological activities as summarized below:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antitumor | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Antifungal | Effective against fungal pathogens, suggesting utility in treating fungal infections. |
| Anti-inflammatory | May inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases. |
| Antidiabetic | Shows promise in modulating glucose levels and improving insulin sensitivity. |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways relevant to disease states .
- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and metabolic processes, modulating their activity.
- Cell Cycle Interference : In cancer cells, it may interfere with cell cycle progression, promoting apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has highlighted several key aspects that influence the biological activity of this compound:
- Substituent Effects : The presence of electron-donating groups (like methyl) on the thiophene ring enhances anti-inflammatory and antitumor activities.
- Ring Structure Contributions : The unique cyclopropyl and triazole configurations are crucial for maintaining the compound's bioactivity compared to other derivatives lacking these features.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound and its analogs:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : Experimental models showed that the compound could reduce markers of inflammation in vivo, indicating its potential for treating inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-9-15(26-11-12)17(24)20-7-8-22-18(25)23(14-4-5-14)16(21-22)13-3-2-6-19-10-13/h2-3,6,9-11,14H,4-5,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGIKNUPQLZYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














